1-methyl-2-(sulfinylamino)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(sulfinylamino)benzene typically involves the reaction of o-toluidine with sulfinyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
o-Toluidine+Sulfinyl chloride→Benzenamine, 2-methyl-N-sulfinyl-+HCl
The reaction is usually conducted in an inert atmosphere to prevent any side reactions and to ensure the purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted benzenamines, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-methyl-2-(sulfinylamino)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential as a chemopreventive agent for various cancers, including colon, breast, and lung cancer.
Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-methyl-2-(sulfinylamino)benzene exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and medicinal properties.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-sulfinyl-: Lacks the methyl group on the benzene ring.
Benzenamine, 2-methyl-: Lacks the sulfinyl group.
Benzenamine, 2-methyl-N-sulfonyl-: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
1-methyl-2-(sulfinylamino)benzene is unique due to the presence of both the methyl and sulfinyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
1-methyl-2-(sulfinylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-6-4-2-3-5-7(6)8-10-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPGFEPVLMKJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164884 | |
Record name | Benzenamine, 2-methyl-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-74-8 | |
Record name | 2-Methyl-N-sulfinylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15182-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-methyl-N-sulfinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-methyl-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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